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Introduction
Hydroalumination, the addition of an aluminum-hydride bond across a carbon-carbon multiple

bond, is a powerful and versatile transformation in organic synthesis. When applied to alkynes,

this reaction generates alkenylaluminum (vinylalane) intermediates, which can be further

functionalized to produce a wide array of stereodefined olefins. The stereochemical and

regiochemical outcome of the hydroalumination of alkynes can be controlled by the choice of

aluminum hydride reagent, the substrate, and the use of catalysts. This document provides

detailed application notes and experimental protocols for the hydroalumination of alkynes,

focusing on methods utilizing aluminum hydride and its derivatives, such as

diisobutylaluminum hydride (DIBAL-H) and lithium aluminum hydride (LiAlH4).

Reaction Mechanisms and Stereochemistry
The hydroalumination of alkynes can proceed through different stereochemical pathways,

primarily syn- or anti-addition, leading to (Z)- or (E)-alkenylalanes, respectively.

Syn-Hydroalumination
Syn-hydroalumination, the cis-addition of the Al-H bond across the alkyne, is the most common

pathway, particularly with dialkylaluminum hydrides like DIBAL-H.[1] The reaction is believed
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to proceed through a concerted mechanism involving a four-membered transition state. For

terminal alkynes, the aluminum atom typically adds to the terminal carbon (anti-Markovnikov

addition) due to a combination of steric and electronic effects, placing the aluminum at the less

substituted position.[1] In the case of internal alkynes, the regioselectivity is influenced by the

electronic and steric nature of the substituents.

R-C≡C-R'

[Transition State]

H-Al(i-Bu)₂
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cis-addition

Click to download full resolution via product page

Caption:Syn-hydroalumination of an alkyne with DIBAL-H.

Anti-Hydroalumination
Anti-hydroalumination, or trans-addition, can be achieved under specific conditions. For

instance, the use of lithium aluminum hydride (LiAlH₄) can favor the formation of the trans-

alkenylalane. This is proposed to occur via the addition of a hydride to one of the acetylenic

carbons, forming a trans-vinyl carbanion which is then trapped by an aluminum species.

Additionally, a mixed reagent system of cesium fluoride with DIBAL-H (CsF-DIBAL-H) has been

shown to promote anti-hydroalumination.[2]

R-C≡C-R'

R(H)C=C⁻R' (trans-vinyl carbanion)

H⁻ addition
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R(H)C=C(AlH₃⁻)R'
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Caption: Proposed mechanism for anti-hydroalumination with LiAlH₄.
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Protocol 1: Uncatalyzed Syn-Hydroalumination of a
Terminal Alkyne with DIBAL-H
This protocol describes the hydroalumination of 1-octyne with DIBAL-H, a classic example of

syn-hydroalumination of a terminal alkyne.

Materials:

1-Octyne (98%)

Diisobutylaluminum hydride (DIBAL-H), 1.0 M solution in hexanes

Anhydrous n-hexane

Anhydrous diethyl ether

N-bromosuccinimide (NBS) or Iodine (I₂) for quenching

Argon or Nitrogen gas for inert atmosphere

Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar and septum

Procedure:[1]

Under an inert atmosphere of argon, add 1-octyne (2.76 g, 25.0 mmol) to a Schlenk flask

equipped with a magnetic stir bar.

To this, add a 1.0 M solution of DIBAL-H in n-hexane (26.8 mL, 26.8 mmol) dropwise via

syringe while maintaining the temperature between 25-30 °C using a water bath.

After the addition is complete, stir the solution at room temperature for 30 minutes.

Heat the reaction mixture to 50 °C and maintain this temperature for 4 hours.

Cool the resulting alkenylalane solution to -30 °C using a dry ice/acetone bath.

Dilute the solution with 15 mL of anhydrous diethyl ether.
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For conversion to the vinyl bromide, slowly add N-bromosuccinimide (5.35 g, 30.1 mmol) in

portions, ensuring the temperature does not rise above -15 °C. For conversion to the vinyl

iodide, a solution of iodine in THF can be used.

After the addition is complete, allow the mixture to warm to room temperature and stir for 1

hour.

Quench the reaction by carefully adding saturated aqueous Rochelle's salt solution or dilute

HCl.

Extract the product with diethyl ether or hexanes, wash the organic layer with brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude vinyl

halide.

Purify the product by distillation or column chromatography.

Protocol 2: Iron-Catalyzed Syn-Hydroalumination of an
Internal Alkyne
This protocol is based on a highly regioselective and stereoselective iron-catalyzed

hydroalumination of internal alkynes.[3][4]

Materials:

Internal alkyne substrate (e.g., 1-phenyl-1-hexyne)

Iron(II) chloride (FeCl₂)

2,9-dianthracen-9-yl-1,10-phenanthroline (ligand)

Diisobutylaluminum hydride (DIBAL-H), 1.0 M solution in hexanes

Anhydrous tetrahydrofuran (THF)

Deuterium oxide (D₂O) or Iodine (I₂) for quenching

Argon or Nitrogen gas in a glovebox or using Schlenk techniques
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Procedure:[3][4]

Catalyst Preparation: In a glovebox, add FeCl₂ (0.005 mmol) and the phenanthroline ligand

(0.0055 mmol) to a vial. Add 0.5 mL of THF and stir the mixture at room temperature for 30

minutes.

Hydroalumination: In a separate vial, dissolve the internal alkyne (0.2 mmol) in 0.5 mL of

THF.

Add the alkyne solution to the catalyst mixture.

To this combined solution, add the DIBAL-H solution in hexanes (0.24 mL, 0.24 mmol)

dropwise at 30 °C.

Stir the reaction mixture at 30 °C for the required time (typically 6-12 hours, monitor by TLC

or GC-MS).

Quenching and Work-up: Quench the reaction by the slow addition of D₂O (for deuteration)

or a solution of I₂ in THF (for iodination) at 0 °C.

Stir for 30 minutes at room temperature.

Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄,

and concentrate in vacuo.

Purify the product by flash column chromatography.

Protocol 3: Nickel-Catalyzed α-Selective
Hydroalumination of a Terminal Alkyne
This protocol allows for the formation of the internal (α) vinylalane from a terminal alkyne, a

regioselectivity opposite to the uncatalyzed reaction.

Materials:

Terminal alkyne substrate (e.g., phenylacetylene)

Ni(dppp)Cl₂ ([1,3-Bis(diphenylphosphino)propane]dichloronickel(II))
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Diisobutylaluminum hydride (DIBAL-H), 1.0 M solution in hexanes

Anhydrous tetrahydrofuran (THF)

Iodine (I₂) or N-iodosuccinimide (NIS) for quenching

Procedure:

To an oven-dried flask under an argon atmosphere, add Ni(dppp)Cl₂ (3.0 mol%).

Add anhydrous THF.

Add the terminal alkyne (1.0 equiv).

Cool the mixture to 0 °C and add DIBAL-H (1.2 equiv) dropwise.

Stir the reaction at room temperature for 2-12 hours, monitoring for completion.

Cool the reaction to 0 °C and add a solution of I₂ (1.5 equiv) in THF.

Allow the reaction to warm to room temperature and stir for 1-2 hours.

Quench with saturated aqueous Rochelle's salt and extract with diethyl ether.

Wash the organic layer with saturated aqueous sodium thiosulfate and brine, then dry over

MgSO₄.

Concentrate and purify by column chromatography.

Data Presentation
Table 1: Regio- and Stereoselectivity of Iron-Catalyzed
Hydroalumination of Unsymmetrical Internal Alkynes
with DIBAL-H[3][5]
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Entry
Alkyne
Substrate

Yield (%)
Regioisomeric
Ratio (r.r.)

Z/E Ratio

1
1-Phenyl-1-

hexyne
95 92:8 >98:2

2

1-(4-

Methoxyphenyl)-

1-hexyne

96 93:7 >98:2

3

1-(4-

Chlorophenyl)-1-

hexyne

94 87:13 97:3

4
1-(Naphthalen-2-

yl)-1-hexyne
93 94:6 >98:2

5

1,2-

Diphenylacetylen

e

96 - >98:2

6
1-Phenyl-1-

propyne
92 90:10 96:4

7

N,N-Dimethyl-1-

phenylprop-2-yn-

1-amine

85
>98:2 (amino-

directed)
>98:2

Regioisomeric ratio refers to the addition of aluminum to the aryl-substituted vs. the alkyl-

substituted carbon. Z/E ratio refers to the stereochemistry of the resulting alkene after

quenching.

Table 2: Comparison of Uncatalyzed vs. Catalyzed
Hydroalumination of 1-Phenyl-1-hexyne[3]
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Conditions Yield (%)
Regioisomeric
Ratio (r.r.)

Z/E Ratio

DIBAL-H, hexanes,

reflux
Low Poor trans-addition major

Fe-catalyzed, DIBAL-

H, THF, 30 °C
95 92:8 >98:2 (cis-addition)

Visualization of Workflows and Relationships
Experimental Workflow for Iron-Catalyzed
Hydroalumination
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Catalyst Preparation

Hydroalumination Reaction

Quenching and Work-up

FeCl₂

Stir at RT, 30 min

Phenanthroline Ligand THF

Active Fe Catalyst
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Extraction

Purification

Final Product
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Caption: Workflow for the iron-catalyzed hydroalumination of internal alkynes.
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Relationship between Reagent and Stereochemical
Outcome

Syn-Addition

Anti-AdditionR-C≡C-R'

DIBAL-H

Fe Catalyst + DIBAL-H

LiAlH₄

CsF / DIBAL-H

(Z)-Alkene derivative

(E)-Alkene derivative

Click to download full resolution via product page

Caption: Reagent choice dictates the stereochemical outcome of hydroalumination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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